2-Amino-1-(2-ethoxyphenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group attached to an ethanone backbone, with an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-ethoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethoxybenzaldehyde and a suitable amine source.
Reaction Conditions: A common method involves the reductive amination of 2-ethoxybenzaldehyde with ammonia or an amine under hydrogenation conditions, using a catalyst such as palladium on carbon (Pd/C).
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing large-scale hydrogenation reactors with optimized conditions for temperature, pressure, and catalyst concentration.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield, while maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted ethanones or phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2-ethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-1-(2-ethoxyphenyl)ethan-1-one exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-methoxyphenyl)ethan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
2-Amino-1-phenylethan-1-one: Lacks the ethoxy substituent, providing a simpler structure.
2-Amino-1-(4-ethoxyphenyl)ethan-1-one: Ethoxy group positioned at the para position instead of the ortho position.
Uniqueness
2-Amino-1-(2-ethoxyphenyl)ethan-1-one is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
2-Amino-1-(2-ethoxyphenyl)ethan-1-one, a compound with significant biological interest, has been studied for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
This compound is characterized by its amino group and an ethoxy-substituted phenyl ring. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µM |
Escherichia coli | 40 µM |
Chlamydia trachomatis | Selective activity observed in vitro |
In a study examining its effects on Chlamydia trachomatis, the compound showed promise as a selective agent, affecting inclusion numbers and morphology in infected cells .
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The compound has been evaluated in various cancer cell lines, where it exhibited cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
These results indicate that the compound could be further explored as a potential anticancer agent, particularly in the context of drug resistance .
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interaction with specific cellular targets. Studies suggest that the compound may modulate enzyme activity or interfere with cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth .
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted to evaluate the antimicrobial efficacy of various derivatives of this compound revealed that modifications to the ethoxy group could enhance activity against resistant strains of bacteria. The research highlighted that certain analogs displayed significantly lower MIC values compared to the parent compound, suggesting a structure-activity relationship worth exploring further.
Case Study 2: Anticancer Evaluation
In another investigation focused on its anticancer potential, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent response in cell viability assays, supporting the hypothesis that this compound could be developed into a therapeutic agent for breast cancer treatment .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-1-(2-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7,11H2,1H3 |
InChI Key |
VYZBIIIKSINKOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CN |
Origin of Product |
United States |
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